molecular formula C18H23ClO5 B1609818 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone CAS No. 185448-73-1

2-Chloro-3',4'-bis(pivaloyloxy)acetophenone

Cat. No. B1609818
CAS RN: 185448-73-1
M. Wt: 354.8 g/mol
InChI Key: QEIBROVFKBAHDN-UHFFFAOYSA-N
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Description

2-Chloro-3’,4’-bis(pivaloyloxy)acetophenone is a chemical compound with the molecular formula C18H23ClO5 and a molecular weight of 354.83 . It is also known as 2,2-dimethylpropanoic acid [4-(2-chloro-1-oxoethyl)-2-(2,2-dimethyl-1-oxopropoxy)phenyl] ester .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3’,4’-bis(pivaloyloxy)acetophenone consists of 18 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, and 5 oxygen atoms .

Scientific Research Applications

Synthesis of Functional Aromatic Multisulfonyl Chlorides

The compound 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone is utilized in the synthesis of functional aromatic multisulfonyl chlorides, which are crucial in the development of complex organic molecules. These molecules serve as the main starting building blocks for a new synthetic strategy aimed at the preparation of dendritic and other complex structures. This synthesis process involves a series of reactions, including the quantitative oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate, alkyl- or benzyl thiophenyl groups as masked nonreactive precursors to sulfonyl chlorides. The study highlights the significance of these functional aromatic multisulfonyl chlorides in advancing the field of organic synthesis, offering potential applications in material science and medicinal chemistry (Percec et al., 2001).

Thermally Stable Polyimides from Asymmetric Trifluoromethylated Aromatic Diamines

Research on 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone extends to the preparation of thermally stable polyimides, derived from asymmetric fluorinated aromatic diamines. These polyimides exhibit excellent thermal stability and material properties, making them suitable for high-performance applications. The study provides insights into the synthesis process and the impact of the trifluoromethyl group on the properties of the polyimides, suggesting their potential in advanced material applications (Bu et al., 2011).

Photoinitiating Behaviors of Difunctional Monomeric and Polymeric Compounds

The scientific research applications of 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone include its role in the synthesis of difunctional monomeric and polymeric photoinitiators. These compounds demonstrate varying photoinitiating activities, contributing to advancements in photopolymerization processes. This research explores the synthesis, properties, and photoinitiating behaviors of these compounds, highlighting their potential in the field of polymer chemistry and materials science (Cesur et al., 2015).

Toxicity Evaluation of Bis Mannich Bases and Piperidinols

In the context of toxicity studies, 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone-derived compounds, such as bis Mannich bases, have been synthesized and evaluated for their toxicity using the brine shrimp bioassay. These studies contribute to our understanding of the toxicological profiles of these compounds, aiding in the development of safer chemicals and potential therapeutic agents (Gul et al., 2003).

Novel Fluorescent Polyimides Containing Pyridine Moieties

Another fascinating application of 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone is in the synthesis of novel fluorescent polyimides that contain pyridine moieties. These polyimides exhibit high solubility, excellent thermal stability, and strong fluorescence intensity, making them suitable for various applications in optoelectronics and sensing technologies (Huang et al., 2012).

properties

IUPAC Name

[4-(2-chloroacetyl)-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClO5/c1-17(2,3)15(21)23-13-8-7-11(12(20)10-19)9-14(13)24-16(22)18(4,5)6/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIBROVFKBAHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)CCl)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443888
Record name 2-CHLORO-3',4'-BIS(PIVALOYLOXY)ACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3',4'-bis(pivaloyloxy)acetophenone

CAS RN

185448-73-1
Record name 2-CHLORO-3',4'-BIS(PIVALOYLOXY)ACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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